molecular formula C13H12BrN B1267636 (4-Bromophenyl)(phenyl)methanamine CAS No. 55095-17-5

(4-Bromophenyl)(phenyl)methanamine

Cat. No.: B1267636
CAS No.: 55095-17-5
M. Wt: 262.14 g/mol
InChI Key: CUGXLVXNFZFUFF-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12BrN. It is a synthetic intermediate used in various chemical reactions and has applications in the synthesis of δ-opioid receptor ligands and antifungal agents . The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanamine group.

Mechanism of Action

Target of Action

(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate . It has been used in the synthesis of δ-opioid receptor ligands and antifungal agents . The primary targets of this compound are therefore the δ-opioid receptors, which play a crucial role in pain perception, and various fungal cells, which are the targets of antifungal agents.

Biochemical Analysis

Biochemical Properties

(4-Bromophenyl)(phenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of selective opioid delta receptor ligands . It interacts with enzymes and proteins involved in these pathways. For instance, it has been used in the asymmetric synthesis of diarylmethylamines, which are crucial for the preparation of selective opioid delta receptor ligands . The nature of these interactions involves the binding of this compound to specific enzymes, facilitating the synthesis of target compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antifungal agents, this compound affects the expression of genes involved in fungal cell wall synthesis . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of selective opioid delta receptor ligands, where it binds to specific enzymes, facilitating the formation of the desired product . Additionally, this compound can inhibit or activate enzymes involved in gene expression, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, with a stability of up to four years when stored at -20°C . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the synthesis of selective opioid delta receptor ligands. At higher doses, this compound can exhibit toxic or adverse effects, impacting the overall health of the animal models . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It plays a role in the synthesis of selective opioid delta receptor ligands and antifungal agents, where it interacts with enzymes involved in these pathways . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can impact its efficacy and function, influencing its overall biochemical properties.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions, as it ensures that this compound interacts with the appropriate biomolecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(phenyl)methanamine typically involves the reaction of 4-bromobenzaldehyde with aniline in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(phenyl)methanamine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: (4-Bromophenyl)(phenyl)methanamine is unique due to its dual phenyl and bromophenyl groups, which confer specific chemical properties and reactivity. Its ability to act as a synthetic intermediate and ligand for δ-opioid receptors sets it apart from other similar compounds.

Properties

IUPAC Name

(4-bromophenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGXLVXNFZFUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55095-17-5
Record name 55095-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Ammonium formate (20.1 g, 0.318 mol) was placed in a 3-neck flask equipped with temperature controller, mechanical stirrer and a condenser and heated at 150° C. 4-bromobenzophenone (7.2 g, 0.0276 mol) was added at once, the temperature was raised to 165° C. and the mixture was stirred at reflux for twnety-four hours. The reaction mixture was cooled to ambient temperature, triturated in ethyl acetate (350 mL), treated with charcoal and filtered through a Celite pad. The filtrate was concentrated, suspended in concentrated hydrochloric acid (120 mL) and heated at reflux for 8 hours. The reaction mixture was cooled to ambient temperature and the precipitate was collected by filtration. It was triturated in water (120 mL), basified with saturated solution of sodium bicarbonate in water and extracted with ethyl acetate (2×250 mL). The combined organic extracts were dried with magnesium sulfate and concentrated under reduced pressure to yield (4-bromophenyl)(phenyl) methanamine (5.25 g, 0.02 mol) as a white solid.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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